3-Bromofuran-2-5-diboronic acid pinacol ester
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Overview
Description
3-Bromofuran-2-5-diboronic acid pinacol ester is an organoboron compound with the molecular formula C16H25B2BrO5. It is a derivative of furan, a heterocyclic organic compound, and contains two boronic ester groups. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromofuran-2-5-diboronic acid pinacol ester typically involves the bromination of furan followed by the introduction of boronic ester groups. One common method includes the following steps:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 3-position.
Formation of Boronic Ester: The brominated furan is then treated with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to form the diboronic ester.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromofuran-2-5-diboronic acid pinacol ester undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester groups can be oxidized to boronic acids or reduced to boranes.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Conversion to boronic acids.
Reduction Products: Formation of boranes.
Scientific Research Applications
3-Bromofuran-2-5-diboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-Bromofuran-2-5-diboronic acid pinacol ester primarily involves its reactivity in cross-coupling reactions. The boronic ester groups facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism. This involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but contains a phenyl group instead of a furan ring.
Thiophene-2,5-diboronic Acid Pinacol Ester: Contains a thiophene ring instead of a furan ring.
2,3-Dihydro-5-furylboronic Acid Pinacol Ester: Similar but with a different substitution pattern on the furan ring
Uniqueness: 3-Bromofuran-2-5-diboronic acid pinacol ester is unique due to its specific substitution pattern and the presence of both bromine and boronic ester groups, which provide distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25B2BrO5/c1-13(2)14(3,4)22-17(21-13)11-9-10(19)12(20-11)18-23-15(5,6)16(7,8)24-18/h9H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOVDZKYZVXBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(O2)B3OC(C(O3)(C)C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25B2BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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